molecular formula C15H16O8 B021226 2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid CAS No. 189287-73-8

2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid

Cat. No.: B021226
CAS No.: 189287-73-8
M. Wt: 324.28 g/mol
InChI Key: ZEKFTEFIUIONLO-UHFFFAOYSA-N
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Description

2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid is a chemical compound with the molecular formula C15H18O8. It is used primarily in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a benzyl group and two ester groups attached to a malonic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid typically involves the reaction of benzyl bromide with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic substitution mechanism, where the bromide is replaced by the malonate ester. The reaction conditions usually involve refluxing the reactants in ethanol for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid is widely used in scientific research, particularly in the following fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved often include enzyme catalysis and protein binding, which can alter the activity of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows for versatile chemical reactivity and a wide range of applications in research and industry. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable tool in scientific studies .

Properties

IUPAC Name

2-[[4-(1,1-dicarboxyethyl)phenyl]methyl]-2-methylpropanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O8/c1-14(10(16)17,11(18)19)7-8-3-5-9(6-4-8)15(2,12(20)21)13(22)23/h3-6H,7H2,1-2H3,(H,16,17)(H,18,19)(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKFTEFIUIONLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C(C)(C(=O)O)C(=O)O)(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441897
Record name {[4-(1,1-Dicarboxyethyl)phenyl]methyl}(methyl)propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189287-73-8
Record name 2-[4-(2,2-Dicarboxypropyl)phenyl]-2-methylpropanedioic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189287-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {[4-(1,1-Dicarboxyethyl)phenyl]methyl}(methyl)propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid
Reactant of Route 2
2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid
Reactant of Route 3
2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid
Reactant of Route 4
Reactant of Route 4
2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid
Reactant of Route 5
Reactant of Route 5
2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid
Reactant of Route 6
2-[4-(1,1-Dicarboethoxy)benzyl]-2-methyl Malonic Acid

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